molecular formula C10H9NO5 B13222458 Ethyl 4-formyl-2-nitrobenzoate

Ethyl 4-formyl-2-nitrobenzoate

Cat. No.: B13222458
M. Wt: 223.18 g/mol
InChI Key: LNZKIZYVYVLNNS-UHFFFAOYSA-N
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Description

Ethyl 4-formyl-2-nitrobenzoate is an organic compound with the molecular formula C10H9NO5. It is a derivative of benzoic acid, characterized by the presence of an ethyl ester group, a formyl group, and a nitro group on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-formyl-2-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of ethyl benzoate to introduce the nitro group. This is followed by a formylation reaction to introduce the formyl group at the desired position on the benzene ring. The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to ensure high yield and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods optimize reaction times and sequences, enhancing productivity and ensuring consistent product quality. The use of advanced reactors and automated systems allows for precise control over reaction conditions, leading to high conversion rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-formyl-2-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-formyl-2-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-formyl-2-nitrobenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular macromolecules, leading to cytotoxic effects. The formyl group can also participate in covalent bonding with nucleophilic sites in proteins and DNA .

Comparison with Similar Compounds

Ethyl 4-formyl-2-nitrobenzoate can be compared with other similar compounds such as:

Conclusion

This compound is a versatile compound with significant importance in various fields of scientific research. Its unique structural features and reactivity make it a valuable intermediate in organic synthesis, as well as a potential candidate for biological and industrial applications.

Properties

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

IUPAC Name

ethyl 4-formyl-2-nitrobenzoate

InChI

InChI=1S/C10H9NO5/c1-2-16-10(13)8-4-3-7(6-12)5-9(8)11(14)15/h3-6H,2H2,1H3

InChI Key

LNZKIZYVYVLNNS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C=O)[N+](=O)[O-]

Origin of Product

United States

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